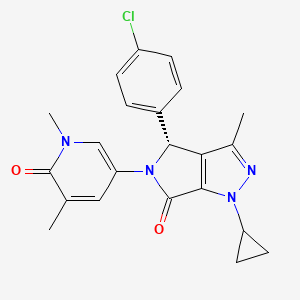
Nvs-bet-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NVS-BET-1 is a novel compound that functions as a BET bromodomain inhibitor. It specifically targets the BRD4 protein, which is involved in regulating gene expression by recognizing acetylated lysine residues on histone proteins. This compound has shown potential in regulating keratinocyte plasticity and has been a subject of interest in various scientific research fields .
Vorbereitungsmethoden
The synthesis of NVS-BET-1 involves several steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the basic molecular framework using standard organic synthesis techniques.
Functional Group Introduction: Specific functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and amination.
Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Analyse Chemischer Reaktionen
NVS-BET-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Wissenschaftliche Forschungsanwendungen
NVS-BET-1 has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool compound to study the role of BET bromodomains in gene regulation.
Biology: It helps in understanding the mechanisms of cell differentiation and proliferation.
Medicine: this compound is being investigated for its potential therapeutic applications in treating diseases like cancer, inflammation, and cardiovascular diseases.
Industry: It is used in the development of new drugs and therapeutic agents
Wirkmechanismus
NVS-BET-1 exerts its effects by inhibiting the BET bromodomains, specifically targeting the BRD4 protein. This inhibition prevents the recognition of acetylated lysine residues on histone proteins, thereby disrupting the regulation of gene expression. The molecular targets and pathways involved include the acetylation of histones and the recruitment of transcriptional machinery to specific gene promoters .
Vergleich Mit ähnlichen Verbindungen
NVS-BET-1 is unique compared to other BET bromodomain inhibitors due to its specific chemical structure and high selectivity for BRD4. Similar compounds include:
JQ1: Another BET bromodomain inhibitor with a different chemical structure but similar mechanism of action.
IBET-762: A compound with overlapping molecular activity but different pharmacokinetic properties.
ORIC-944: A second-generation PRC2 inhibitor with enhanced solubility and metabolic stability
This compound stands out due to its specific targeting and regulatory effects on keratinocyte plasticity, making it a valuable tool in both research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H21ClN4O2 |
|---|---|
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
(4R)-4-(4-chlorophenyl)-1-cyclopropyl-5-(1,5-dimethyl-6-oxopyridin-3-yl)-3-methyl-4H-pyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H21ClN4O2/c1-12-10-17(11-25(3)21(12)28)26-19(14-4-6-15(23)7-5-14)18-13(2)24-27(16-8-9-16)20(18)22(26)29/h4-7,10-11,16,19H,8-9H2,1-3H3/t19-/m1/s1 |
InChI-Schlüssel |
PXGREUPWZAUELV-LJQANCHMSA-N |
Isomerische SMILES |
CC1=CC(=CN(C1=O)C)N2[C@@H](C3=C(C2=O)N(N=C3C)C4CC4)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
CC1=CC(=CN(C1=O)C)N2C(C3=C(C2=O)N(N=C3C)C4CC4)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-[bis[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]amino]propyl]-1-oxoisochromene-3-carboxamide](/img/structure/B11932998.png)


![(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B11933034.png)

![tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate](/img/structure/B11933037.png)
![(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B11933038.png)


![(3R,4R)-1-[4-[(3R,4R)-3,4-bis[[(1R,2S)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide](/img/structure/B11933057.png)
![(1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B11933063.png)


